molecular formula C16H15ClN4O4 B11328661 (5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

(5Z)-5-[1-acetyl-5-(4-chlorophenyl)pyrazolidin-3-ylidene]-6-hydroxy-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B11328661
M. Wt: 362.77 g/mol
InChI Key: OLYVGDHCGOADKW-UHFFFAOYSA-N
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Description

5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrimidine ring, and is substituted with various functional groups such as acetyl, chlorophenyl, hydroxy, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be achieved through multiple synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrimidine derivatives . The reaction conditions typically involve heating under reflux with appropriate solvents and catalysts to facilitate the cyclization process.

In industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like ammonia (NH3) or thiols (R-SH).

Scientific Research Applications

5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions .

Comparison with Similar Compounds

5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can be compared with other similar compounds such as pyrimido[4,5-d]pyrimidine derivatives and pyrido[2,3-d]pyrimidine derivatives . These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of functional groups in 5-[1-ACETYL-5-(4-CHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE imparts distinct properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClN4O4

Molecular Weight

362.77 g/mol

IUPAC Name

5-[2-acetyl-3-(4-chlorophenyl)-3,4-dihydropyrazol-5-yl]-6-hydroxy-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C16H15ClN4O4/c1-8(22)21-12(9-3-5-10(17)6-4-9)7-11(19-21)13-14(23)18-16(25)20(2)15(13)24/h3-6,12,24H,7H2,1-2H3,(H,18,23,25)

InChI Key

OLYVGDHCGOADKW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=C(N(C(=O)NC2=O)C)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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